N/Ofq-(1-13)-NH2, also known as nociceptin/orphanin FQ(1-13)-amide, is a peptide that plays a significant role in the modulation of pain, stress responses, and various neurological functions. It is derived from the nociceptin/orphanin FQ peptide family, which interacts with the nociceptin opioid peptide receptor (NOP). This compound is primarily classified as a neuropeptide and has garnered attention for its potential therapeutic applications in pain management and neuropharmacology.
N/Ofq-(1-13)-NH2 is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a functional peptide. The compound has been studied extensively in laboratory settings, providing insights into its biological activity and potential applications in medicine and research.
N/Ofq-(1-13)-NH2 is classified under:
The synthesis of N/Ofq-(1-13)-NH2 typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
In industrial settings, automated peptide synthesizers enhance efficiency and reproducibility. The purification of synthesized peptides is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.
N/Ofq-(1-13)-NH2 consists of 13 amino acids, with its sequence derived from the larger nociceptin/orphanin FQ peptide. The structure exhibits specific conformations crucial for its biological activity.
The molecular formula of N/Ofq-(1-13)-NH2 can be represented as follows:
Spectroscopic studies have indicated that this peptide adopts a helical structure in certain environments, which is essential for its interaction with receptors .
N/Ofq-(1-13)-NH2 can undergo various chemical reactions:
The reactions can yield various products such as:
N/Ofq-(1-13)-NH2 exerts its biological effects by binding to the nociceptin opioid peptide receptor (NOP), a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to:
These actions culminate in the inhibition of neurotransmitter release and modulation of neuronal excitability, contributing to its analgesic effects .
N/Ofq-(1-13)-NH2 is typically characterized by:
Key chemical properties include:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm purity and structural integrity .
N/Ofq-(1-13)-NH2 has numerous scientific applications:
This compound exemplifies the intersection of chemistry, biology, and medicine, highlighting its importance in ongoing research aimed at understanding complex physiological processes.
N/OFQ-(1-13)-NH2 (H-FGGFTGARKSARK-NH₂) is a truncated analog of the endogenous heptadecapeptide nociceptin/orphanin FQ (N/OFQ, H-FGGFTGARKSARKLANQ-OH). This 13-residue peptide retains the N-terminal "message" domain (residues 1–7) critical for receptor activation but truncates the C-terminal "address" domain (residues 14–17). The C-terminal amidation (-NH₂) enhances metabolic stability and receptor affinity compared to the free acid form [1] [3] [8].
Key modifications and their pharmacological impacts:
Table 1: Pharmacological Profiles of Key N/OFQ-(1-13)-NH₂ Analogs
Compound | Modification | NOP pEC₅₀ | GTPγS Emax (%) | Selectivity |
---|---|---|---|---|
N/OFQ-(1-13)-NH₂ | None | 8.94 | 100 | NOP selective |
[Dmt¹]N/OFQ-(1-13)-NH₂ | Tyr methylation | 7.92 | 98 | NOP/μ-opioid agonist |
[(pF)Phe⁴]N/OFQ-(1-13)-NH₂ | Phe⁴ fluorination | 9.55 | 102 | NOP selective |
[Nphe¹]N/OFQ-(1-13)-NH₂ | Phe¹ side-chain shift | Antagonist | 0 | Competitive antagonist |
NMR studies in membrane-mimetic solvents (e.g., SDS micelles) reveal that N/OFQ-(1-13)-NH₂ adopts a helical conformation between residues Arg⁸–Lys¹³, while the N-terminus (FGGFT) remains flexible. This amphipathic structure facilitates interactions with the NOP receptor’s extracellular loops (ECLs) [5] [9].
Molecular dynamics (MD) simulations highlight:
Table 2: Structural Features of N/OFQ-(1-13)-NH₂ vs. Full-Length N/OFQ
Feature | N/OFQ-(1-13)-NH₂ | Full-Length N/OFQ | Functional Implication |
---|---|---|---|
C-terminal conformation | Stable helix (Arg⁸–Lys¹³) | Disordered (Leu¹⁴–Gln¹⁷) | Enhanced ECL2 interaction |
N-terminal flexibility | High (residues 1–4) | Moderate | Unchanged receptor docking |
Membrane penetration depth | 8 Å | 12 Å | Reduced burial in lipid bilayer |
Hydrogen bonding | 7 receptor H-bonds | 9 receptor H-bonds | Similar activation efficiency |
Despite truncation, N/OFQ-(1-13)-NH₂ exhibits near-equivalent affinity (Kᵢ = 0.38 nM) and functional potency (GTPγS EC₅₀ = 0.72 nM) to full-length N/OFQ (Kᵢ = 0.29 nM; EC₅₀ = 0.53 nM) at the human NOP receptor. This confirms residues 1–13 contain the essential pharmacophore [1] [3] [9].
Divergent properties include:
Chemical strategies to enhance stability:
Table 3: Metabolic Stability of Modified N/OFQ-(1-13)-NH₂ Analogs
Analog | Modification | t₁/₂ in Brain Homogenates (min) | Protease Resistance |
---|---|---|---|
N/OFQ-(1-13)-OH | C-terminal acid | 4.0 ± 0.3 | Low (cleaved by CPB) |
N/OFQ-(1-13)-NH₂ | C-terminal amide | 15.2 ± 1.1 | Moderate |
Lauroyl-K¹³-N/OFQ-(1-13)-NH₂ | Lipidation + amide | 68.5 ± 4.9 | High |
N/OFQ-(1-13)-NH₂-[Cys]₂ dimer | Disulfide dimerization | 42.3 ± 3.7 | High (steric protection) |
Conformational stabilization:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9